2-(3-Nitrophenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the nitro group on the phenyl ring and the piperazine moiety makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)piperazine dihydrochloride typically involves the reaction of 3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The final product is typically obtained through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(3-Aminophenyl)piperazine dihydrochloride.
Substitution: Various N-substituted piperazine derivatives.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
2-(3-Nitrophenyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the central nervous system.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with neurotransmitter receptors, modulating their activity and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)piperazine dihydrochloride
- 2-(2-Nitrophenyl)piperazine dihydrochloride
- 2-(3-Chlorophenyl)piperazine dihydrochloride
Uniqueness
2-(3-Nitrophenyl)piperazine dihydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and potency, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H15Cl2N3O2 |
---|---|
Molecular Weight |
280.15 g/mol |
IUPAC Name |
2-(3-nitrophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10;;/h1-3,6,10-12H,4-5,7H2;2*1H |
InChI Key |
QADULBBSWZTHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.